(3S,4S)-1-octylpyrrolidine-3,4-diol
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Overview
Description
(3S,4S)-1-octylpyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with an octyl group and two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-octylpyrrolidine-3,4-diol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The starting materials typically include a pyrrolidine derivative and an octyl halide, which undergo nucleophilic substitution to form the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound can be achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-octylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include PCC, KMnO4, LiAlH4, NaBH4, and various alkyl or aryl halides. The reaction conditions typically involve the use of solvents such as DMSO, THF, or ethanol, and may require specific temperatures and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,4S)-1-octylpyrrolidine-3,4-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3S,4S)-1-octylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, alteration of cell signaling cascades, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-hexyl-4-(®-2-hydroxy-3-phenylpropyl)pyrrolidine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
(3S,4S)-tetflupyrolimet: Another pyrrolidine derivative with distinct functional groups, used in different applications.
Uniqueness
(3S,4S)-1-octylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both an octyl group and two hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H25NO2 |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
(3S,4S)-1-octylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-13-9-11(14)12(15)10-13/h11-12,14-15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BYCZZZFKLNTWND-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCCCCN1C[C@@H]([C@H](C1)O)O |
Canonical SMILES |
CCCCCCCCN1CC(C(C1)O)O |
Origin of Product |
United States |
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